N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide
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Overview
Description
N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. The compound features a cyclopentyl ring substituted with an ethylsulfanyl group, a difluoropyridine moiety, and a carboxamide functional group. This unique structure imparts specific chemical and physical properties that make it of interest for further study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is functionalized with an ethylsulfanyl group through a nucleophilic substitution reaction.
Introduction of the Difluoropyridine Moiety: The difluoropyridine ring is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The difluoropyridine moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies and molecular docking experiments.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(methylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide
- N-[2-(ethylsulfanyl)cyclohexyl]-2,4-difluoropyridine-3-carboxamide
Uniqueness
N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide is unique due to the specific combination of its functional groups and ring structures, which impart distinct chemical and physical properties
Properties
IUPAC Name |
N-(2-ethylsulfanylcyclopentyl)-2,4-difluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2OS/c1-2-19-10-5-3-4-9(10)17-13(18)11-8(14)6-7-16-12(11)15/h6-7,9-10H,2-5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRMJRKIUGVVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCC1NC(=O)C2=C(C=CN=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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